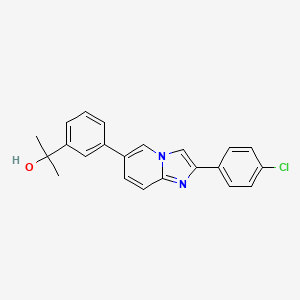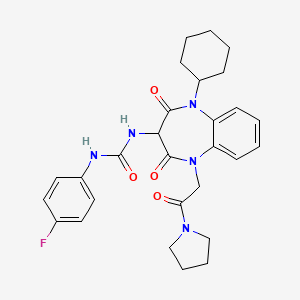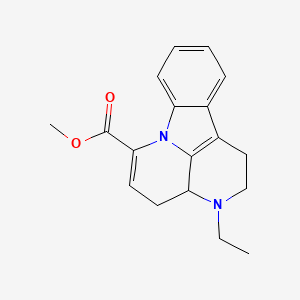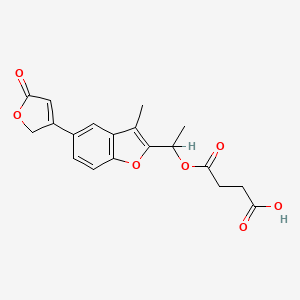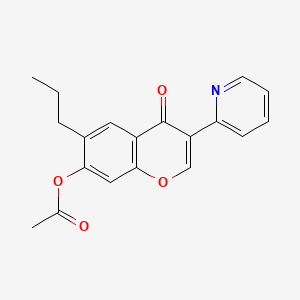
(4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions, catalysts, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate is involved in various synthetic processes. For example, it is used in the synthesis of 1,3,4‐oxadiazoles and pyridopyridazines through reactions with electrophilic reagents (Elnagdi et al., 1988).
- This compound has also been identified in the ethyl acetate extract of the marine fungus Penicillium sp., highlighting its presence in natural sources (Wu et al., 2010).
Quantum Chemical Studies :
- Quantum chemical investigations on molecules similar to (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate, such as 2-pyridin-4-yl-ethylthioacetic acid, have been conducted to understand their molecular properties and electronic structures (Bouklah et al., 2012).
Synthesis of Novel Compounds and Antineoplastic Screening :
- This compound is used in novel methodologies for preparing compounds like 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, which have potential applications in antineoplastic (anticancer) screening (Lácová et al., 2018).
Photophysical Properties Study :
- Structural manipulations of compounds related to (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate have been investigated to understand their photophysical properties and their potential applications in various fields (Jachak et al., 2021).
Antimicrobial Screening :
- Derivatives of (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate have been synthesized and screened for antimicrobial activity, demonstrating its potential use in medical applications (Mulwad & Satwe, 2004).
Sensor Applications :
- The compound's related ligands have been used in novel optical sensing structures, demonstrating its application in sensor technology (Li et al., 2019).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling and disposing of the compound.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
(4-oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-6-13-9-14-18(10-17(13)24-12(2)21)23-11-15(19(14)22)16-7-4-5-8-20-16/h4-5,7-11H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPOYOBXRFTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
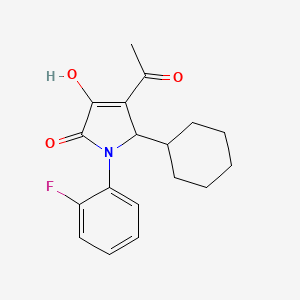
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
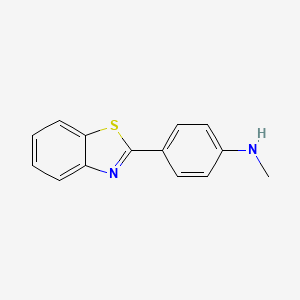
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
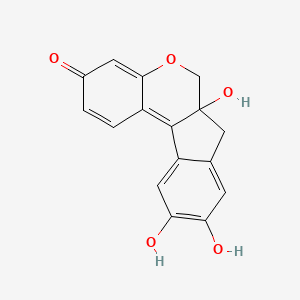
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
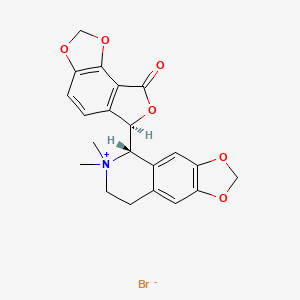
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
